molecular formula C7H3ClFNO3 B1310480 2-Fluoro-4-nitrobenzoyl chloride CAS No. 403-23-6

2-Fluoro-4-nitrobenzoyl chloride

Cat. No.: B1310480
CAS No.: 403-23-6
M. Wt: 203.55 g/mol
InChI Key: BUBMAUUSVWQBMS-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a nitro group at the fourth position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

2-Fluoro-4-nitrobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the nitration of 2-fluorobenzoyl chloride to introduce the nitro group at the fourth position. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .

Another method involves the chlorination of 2-fluoro-4-nitrobenzoic acid using thionyl chloride or oxalyl chloride. This reaction converts the carboxylic acid group into an acyl chloride group, resulting in the formation of this compound .

Chemical Reactions Analysis

2-Fluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-fluoro-4-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of biomolecules .

In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The nitro group can also undergo reduction to form an amino group, which can further participate in biochemical reactions .

Properties

IUPAC Name

2-fluoro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMAUUSVWQBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439591
Record name 2-Fluoro-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-23-6
Record name 2-Fluoro-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) in 70 mL DCM is added thionyl chloride (12.1 mL, 162 mmol). The reaction mixture is stirred at 50° C. for 1.5 h and overnight at RT. The reaction mixture is concentrated in vacuo, the residue is taken up in fresh DCM and concentrated in vacuo again. Yield: 5.12 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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